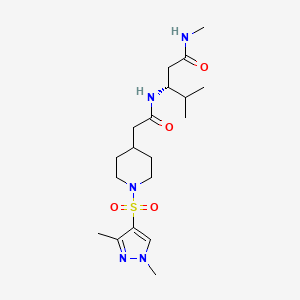![molecular formula C5H8BrN B13495001 (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S,6R)-6-bromo-3-azabicyclo[310]hexane is a bicyclic compound that contains a bromine atom and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane typically involves the formation of the bicyclic structure followed by the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor, such as an aziridine, under specific conditions that promote the formation of the bicyclic ring system. The bromine atom can then be introduced through a halogenation reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Aplicaciones Científicas De Investigación
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S,6R)-6-chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine.
(1R,5S,6R)-6-fluoro-3-azabicyclo[3.1.0]hexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which can impart different chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially leading to distinct effects and applications.
Propiedades
Fórmula molecular |
C5H8BrN |
|---|---|
Peso molecular |
162.03 g/mol |
Nombre IUPAC |
(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2/t3-,4+,5? |
Clave InChI |
UMKRSNXAKMSWQP-NGQZWQHPSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H](C2Br)CN1 |
SMILES canónico |
C1C2C(C2Br)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



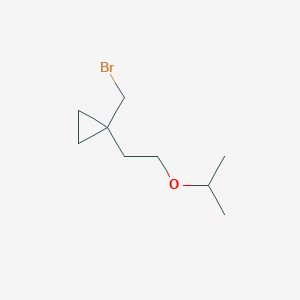

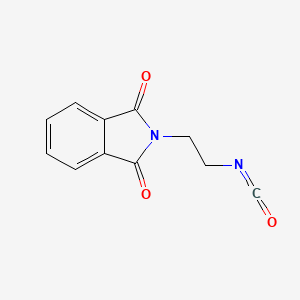

![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
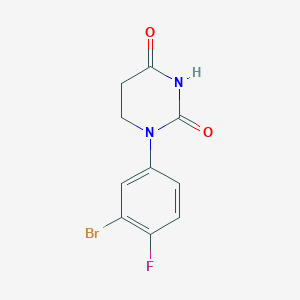
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)


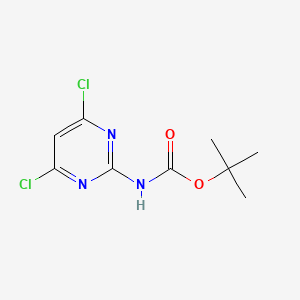
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
